
Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate
描述
Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate, also known as a Fluorinated Pyrazole Carboxylate (FPC), is a type of carboxylate which is used in a variety of scientific and medical applications. FPCs have been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and anti-cancer effects. They have also been used in the synthesis of pharmaceuticals, in the production of nanomaterials, and in the development of new materials.
科学研究应用
FPCs have been used in a variety of scientific applications, including the synthesis of pharmaceuticals, in the production of nanomaterials, and in the development of new materials. They have also been used in the synthesis of organic compounds, such as dyes and pigments, in the development of new catalysts, and in the study of enzymatic reactions. Additionally, FPCs have been used in the study of drug metabolism and the development of drug delivery systems.
作用机制
The exact mechanism of action of FPCs is not fully understood. However, it is believed that FPCs interact with proteins in the cell, forming a complex which can then inhibit the activity of certain enzymes. This inhibition of enzyme activity can lead to the inhibition of certain cellular processes, such as the production of inflammatory mediators, which can lead to the inhibition of inflammation. Additionally, FPCs can inhibit the activity of certain enzymes involved in the production of cancer-causing agents, which can lead to the inhibition of tumor growth.
生化和生理效应
FPCs have been found to possess a wide range of properties, including antioxidant, anti-inflammatory, and anti-cancer effects. Additionally, FPCs have been found to possess anti-bacterial, anti-viral, and anti-fungal properties. They have also been found to possess anti-allergic, anti-diabetic, and anti-oxidative effects. Additionally, FPCs have been found to possess anti-angiogenic and anti-thrombotic effects.
实验室实验的优点和局限性
FPCs have a number of advantages for use in laboratory experiments. They are relatively stable and can be stored at room temperature for extended periods of time. Additionally, FPCs are relatively easy to synthesize and can be produced in large quantities. Furthermore, FPCs can be used in a variety of experiments, as they possess a wide range of properties. However, there are some limitations to their use in laboratory experiments. For example, FPCs can be toxic in high concentrations, and they can interact with other compounds in the environment.
未来方向
FPCs have a wide range of potential future applications. For example, they may be used in the development of new drugs, as they possess anti-inflammatory, anti-cancer, and anti-allergic properties. Additionally, they may be used in the development of new materials, such as nanomaterials and catalysts. Furthermore, they may be used in the development of new drug delivery systems, as they have been found to possess anti-bacterial, anti-viral, and anti-fungal properties. Additionally, FPCs may be used in the development of new diagnostic tools, as they have been found to possess anti-angiogenic and anti-thrombotic effects. Finally, FPCs may be used in the development of new technologies, such as sensors and imaging systems.
属性
IUPAC Name |
methyl 5-(4-chlorophenyl)-2-(2,4-difluorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O2/c1-24-17(23)16-9-14(10-2-4-11(18)5-3-10)21-22(16)15-7-6-12(19)8-13(15)20/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMZMHJZTRTPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1C2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



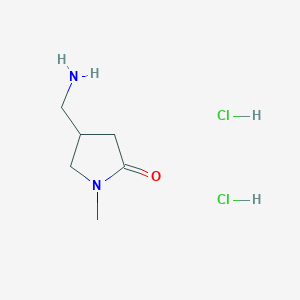
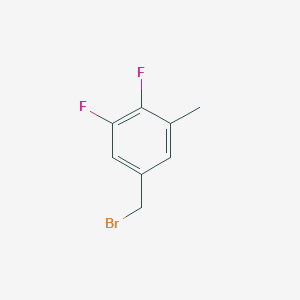
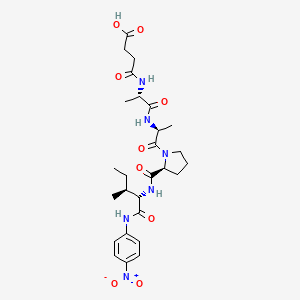
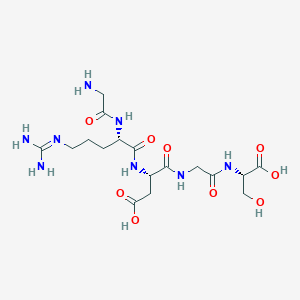
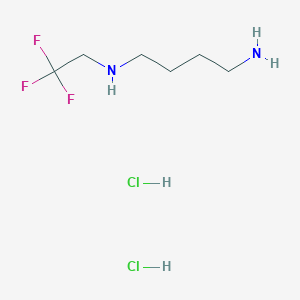
![Benzeneacetamide, 4-fluoro-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1447063.png)

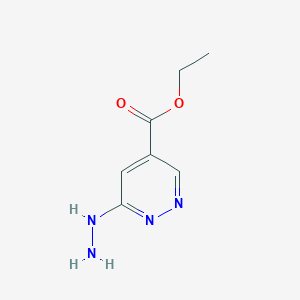
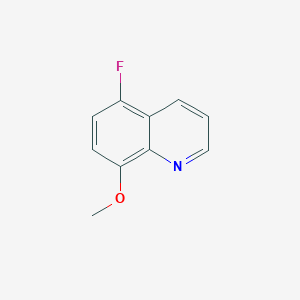
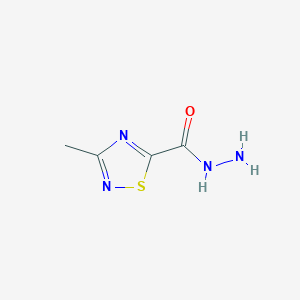
![2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol](/img/structure/B1447068.png)
![8-((S)-1-(8-(trifluoromethyl)-7-((1s,4R)-4-(trifluoromethyl)cyclohexyloxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1447072.png)
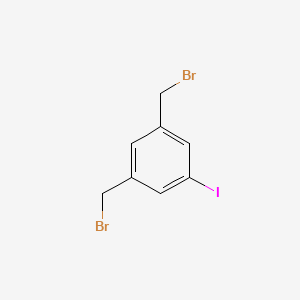
![Tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate](/img/structure/B1447077.png)